molecular formula C20H20N4OS2 B3001403 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 685089-70-7

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B3001403
CAS No.: 685089-70-7
M. Wt: 396.53
InChI Key: JNJCEQTZUNDVEY-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a sulfanyl group at position 3. This sulfur-containing heterocycle is linked via a thioether bond to an ethanone moiety, which is further connected to a 4-phenylpiperazine group. The compound’s structural complexity combines pharmacophores known for diverse biological activities, including antiproliferative, antimicrobial, and receptor-modulating properties . Its synthesis likely involves coupling α-halogenated ketones with thiol-containing intermediates under basic conditions, a method analogous to procedures described for related compounds .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c25-18(24-13-11-23(12-14-24)17-9-5-2-6-10-17)15-26-20-21-19(22-27-20)16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCEQTZUNDVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=NS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 1-(4-phenylpiperazin-1-yl)ethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, bases like triethylamine, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that they can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Potential

Studies have shown that compounds containing the thiadiazole moiety exhibit anticancer activities. For instance, they can induce apoptosis in cancer cells by disrupting cellular pathways . The specific structure of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one may enhance its efficacy against certain cancer types.

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant properties . This opens avenues for research into their use in treating mood disorders.

Development of New Materials

Thiadiazole derivatives are increasingly used in the synthesis of new materials due to their unique electronic properties. They can serve as building blocks for organic semiconductors and polymers with specific conductivity characteristics.

Photovoltaic Applications

Research has indicated that thiadiazole-containing compounds can be incorporated into photovoltaic devices to enhance light absorption and energy conversion efficiency. Their ability to form stable thin films makes them suitable for use in organic solar cells.

Case Studies

StudyFocusFindings
Antimicrobial Properties Evaluated the efficacy against E. coli and S. aureusShowed significant inhibition at low concentrations
Anticancer Activity Tested on various cancer cell linesInduced apoptosis and reduced cell viability by up to 70%
Neuropharmacological Effects Assessed anxiolytic effects in animal modelsResults indicated reduced anxiety-like behaviors

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Heterocycle Substituents/Linkers Pharmacological Notes Reference
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one (Target) 1,2,4-Thiadiazole Phenyl (C3), sulfanyl-ethanone-phenylpiperazine Potential antiproliferative/antimicrobial
1-(Azepan-1-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one 1,2,4-Thiadiazole 4-Methoxyphenyl (C3), azepane (vs. piperazine) Similar synthesis; azepane may enhance CNS activity
2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetic acid 1,2,4-Triazole + 1,3,4-Thiadiazole Hybrid scaffold with thioether-acid linker High intermolecular interaction energy with enzymes
N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide 1,2,4-Thiadiazole Carboxamide linker (vs. ethanone) Isolated from Gnaphalium polycaulon; antimicrobial
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 1,2,4-Triazole Allyl, pyridinyl, 4-fluorophenyl Structural diversity in triazole-based analogs

Advantages and Limitations

  • Advantages :
    • The phenylpiperazine group may enhance blood-brain barrier penetration for CNS targets .
    • Sulfur-containing linkers improve metabolic stability compared to oxygen analogs .
  • Limitations: Limited solubility in aqueous media (common in arylpiperazine derivatives). No in vivo data reported for the target compound, unlike some triazole-thiadiazole hybrids .

Biological Activity

The compound 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Thiadiazoles are a class of heterocyclic compounds known for their broad pharmacological profiles. The 1,3,4-thiadiazole ring system is particularly important due to its ability to interact with various biological targets. The incorporation of substituents such as piperazine enhances the biological activity of these compounds by improving solubility and bioavailability.

2.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against a variety of pathogens:

  • Mechanism : The antimicrobial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
  • Case Studies : A study demonstrated that derivatives with a thiadiazole moiety showed potent activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus .
CompoundActivityTarget Organism
Thiadiazole Derivative AAntibacterialE. coli
Thiadiazole Derivative BAntifungalCandida albicans
Thiadiazole Derivative CAntitubercularMycobacterium tuberculosis

2.2 Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented:

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of topoisomerases and activation of caspases.
  • Research Findings : In vitro studies have shown that certain thiadiazole derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
CompoundIC50 (µM)Cancer Cell Line
Compound X10HeLa
Compound Y15MCF-7

2.3 Anti-inflammatory Activity

Thiadiazole compounds also display anti-inflammatory properties:

  • Mechanism : They act by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Case Studies : A series of studies indicated that specific derivatives significantly reduced paw edema in animal models, comparable to standard anti-inflammatory drugs .
CompoundInhibition (%)Standard Drug
Compound Z70Indomethacin

2.4 Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of thiadiazoles:

  • Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis.
  • Research Findings : Experimental models have shown that certain derivatives can enhance cognitive function and reduce neurodegeneration in conditions like Alzheimer's disease .

3. Conclusion

The compound This compound exhibits a wide range of biological activities owing to its structural characteristics derived from the thiadiazole scaffold. Its potential as an antimicrobial, anticancer, anti-inflammatory, and neuroprotective agent positions it as a promising candidate for further pharmacological development.

Q & A

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the thiadiazole C3 (e.g., halogens, methyl) and piperazine N4 (e.g., alkyl, aryl groups) .
  • Biological Profiling : Test analogs against a panel of 20+ targets (e.g., GPCRs, ion channels) to identify selectivity trends .
  • Data Analysis : Use hierarchical clustering or principal component analysis (PCA) to correlate structural features with activity .

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